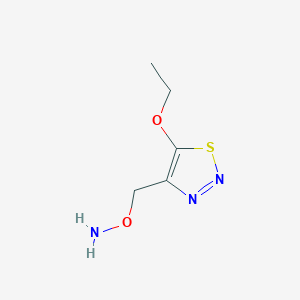
O-((5-Ethoxy-1,2,3-thiadiazol-4-yl)methyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-((5-Ethoxy-1,2,3-thiadiazol-4-yl)methyl)hydroxylamine: is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethoxy group and a hydroxylamine group attached to the thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-((5-Ethoxy-1,2,3-thiadiazol-4-yl)methyl)hydroxylamine typically involves the reaction of 5-ethoxy-1,2,3-thiadiazole with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include ethyl iodide, thiourea, and hydroxylamine hydrochloride. The reaction is usually conducted in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures efficient production. Quality control measures are implemented to monitor the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: O-((5-Ethoxy-1,2,3-thiadiazol-4-yl)methyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted thiadiazoles with different functional groups.
Applications De Recherche Scientifique
Chemistry: O-((5-Ethoxy-1,2,3-thiadiazol-4-yl)methyl)hydroxylamine is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine: The compound is investigated for its potential use in medicinal chemistry. It is explored as a lead compound for the development of drugs targeting specific enzymes or receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of O-((5-Ethoxy-1,2,3-thiadiazol-4-yl)methyl)hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the inhibition of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
O-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)hydroxylamine: This compound is similar in structure but contains a chlorine atom instead of an ethoxy group.
O-((5-Methyl-1,2,3-thiadiazol-4-yl)methyl)hydroxylamine: This compound has a methyl group instead of an ethoxy group.
Uniqueness: O-((5-Ethoxy-1,2,3-thiadiazol-4-yl)methyl)hydroxylamine is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C5H9N3O2S |
|---|---|
Poids moléculaire |
175.21 g/mol |
Nom IUPAC |
O-[(5-ethoxythiadiazol-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C5H9N3O2S/c1-2-9-5-4(3-10-6)7-8-11-5/h2-3,6H2,1H3 |
Clé InChI |
XIXJKYBPJPNUAP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(N=NS1)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


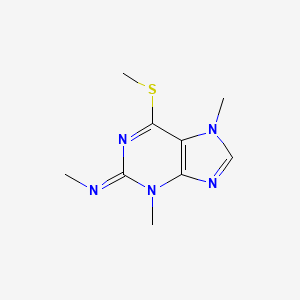
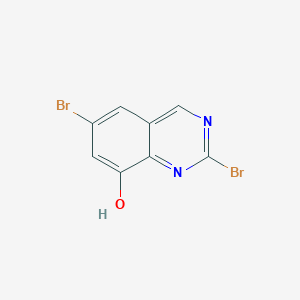

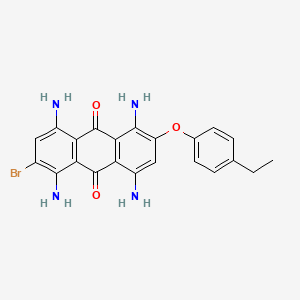
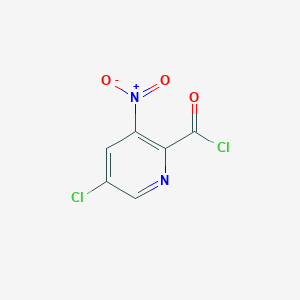

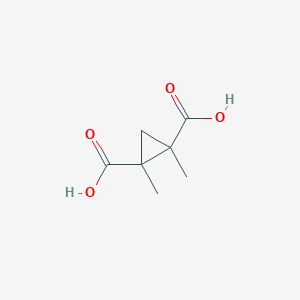
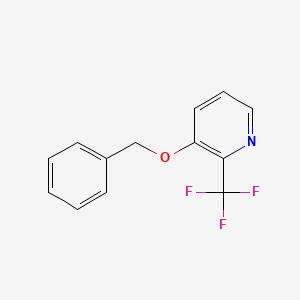
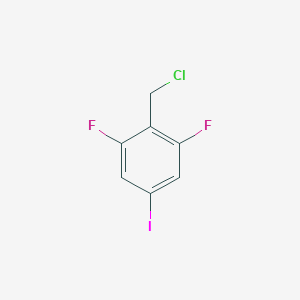

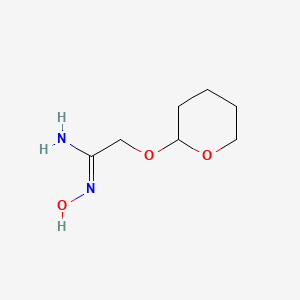
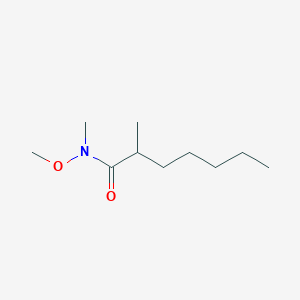
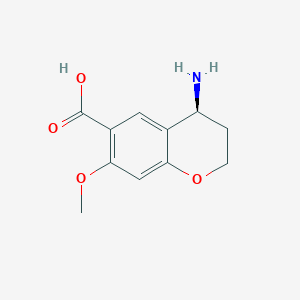
![3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13123211.png)
